Deserpidine-d9
Description
Significance of Isotopic Labeling in Advanced Scientific Inquiry
Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to act as tracers or markers. nih.gov This method allows researchers to track the journey and transformation of compounds within complex systems, such as chemical reactions or biological organisms. nih.govnih.gov The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become indispensable in many scientific fields. google.commedchemexpress.eu These labeled compounds are chemically almost identical to their natural counterparts, allowing them to participate in biological processes without significantly altering them. medchemexpress.eu The primary analytical techniques for detecting these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.eunih.gov
Isotopic labeling is a fundamental technique for unraveling the intricate step-by-step pathways of chemical reactions. nih.govdrugbank.com By strategically placing an isotope at a specific atomic position in a reactant molecule, chemists can trace the fate of that atom through the reaction to the final products. nih.govdrugbank.com This "tracer" approach provides direct evidence for bond-forming and bond-breaking events. drugbank.com For instance, using deuterium-labeled compounds can help identify the origin of specific atoms in product molecules and provide insights into the role of catalysts in processes like hydrogenation and oxidation reactions. google.comnih.gov The analysis of the isotopic distribution in the products helps to confirm or rule out proposed mechanistic pathways. drugbank.com
In biochemistry and medicine, stable isotope labeling is crucial for mapping metabolic pathways and understanding the flux of metabolites through these networks. nih.govnih.gov Researchers introduce a labeled compound, such as ¹³C-labeled glucose or a deuterated drug, into a biological system (e.g., cell cultures or living organisms) and monitor its transformation into various downstream metabolites. nih.govnist.gov This allows for the unambiguous tracking of atoms through complex and interconnected metabolic networks. nist.gov This field, often termed "metabolomics" or "fluxomics," provides critical insights into cellular physiology, disease states, and the mechanism of drug action by quantifying the rates of metabolic reactions and identifying novel biochemical pathways. nih.govnih.govnih.gov
Deuterated compounds are widely regarded as the gold standard for internal standards in quantitative analysis, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netbioanalysis-zone.com An internal standard is a known amount of a compound added to a sample to correct for variations during sample preparation and analysis. researchgate.net Because a deuterated standard is chemically identical to the analyte of interest, it exhibits very similar behavior during extraction, chromatography, and ionization. bioanalysis-zone.comnih.gov However, its higher mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. researchgate.net This co-eluting, mass-differentiated property enables highly accurate and precise quantification by compensating for matrix effects and other sources of experimental variability. researchgate.netwikipedia.org
Utility in Metabolic Pathway Characterization
Historical Development and Theoretical Foundations of Deuterated Compounds
The utility of deuterated compounds is rooted in early 20th-century discoveries in physics and chemistry, which laid the theoretical groundwork for their application.
Deuterium was discovered in 1931 by American chemist Harold C. Urey and his colleagues, Ferdinand G. Brickwedde and George M. Murphy. wipo.int Urey predicted that a heavier isotope of hydrogen would have a slightly different vapor pressure, allowing for its separation by distilling liquid hydrogen. wipo.int He successfully detected deuterium spectroscopically in the residue of this distillation, a discovery for which he was awarded the Nobel Prize in Chemistry in 1934. nih.govunodc.org Early applications quickly followed, including the production of "heavy water" (D₂O), which was used as a moderator in nuclear reactions and as a tracer for studying biochemical reactions in living tissues. nih.govclinicalleader.com
The use of deuterium in drug research is an example of bioisosterism, a strategy in medicinal chemistry where an atom or group of atoms is replaced by another with similar properties to enhance the compound's characteristics. nih.govcymitquimica.com Replacing hydrogen with deuterium is the most subtle change possible, creating an analog that is nearly identical in size and shape. cymitquimica.comcymitquimica.com
However, this substitution has a significant impact on the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to the Deuterium Kinetic Isotope Effect (DKIE) , where a chemical reaction involving the breaking of a C-D bond proceeds at a slower rate than the equivalent reaction breaking a C-H bond. nih.gov This effect is particularly important in drug metabolism, where many enzymatic reactions involve the breaking of C-H bonds. By selectively deuterating a site on a drug molecule that is susceptible to metabolism, it is possible to slow down its breakdown, potentially improving its pharmacokinetic profile. cymitquimica.com The magnitude of the primary KIE for deuterium can be significant, with reaction rates for C-H bonds being typically 6 to 10 times faster than for C-D bonds.
Properties
Molecular Formula |
C₃₂H₂₉D₉N₂O₈ |
|---|---|
Molecular Weight |
587.71 |
Synonyms |
(3β,16β,17α,18β,20α)-17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylic Acid Methyl Ester-d9; Deserpidic Acid Methyl Ester 3,4,5-Trimethoxybenzoate-d9; Deserpidin-d9; 1-Demethoxyreserpine-d9; 11-Desmethoxyreserpine-d9; Canescin-d9; Ca |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Deserpidine D9
Strategies for Regioselective Deuterium (B1214612) Labeling
Regioselective labeling, the placement of isotopes at specific atomic positions, is highly desirable for detailed mechanistic and metabolic studies. For a complex molecule like Deserpidine (B1670285), various strategies can be employed to control the location of deuterium incorporation. These include acid-catalyzed exchange reactions that target activated positions on the indole (B1671886) nucleus and advanced catalytic methods involving C-H bond activation.
Acid-catalyzed hydrogen-deuterium exchange is a well-established method for replacing hydrogen atoms with deuterium in the presence of a deuterated acid source. drugbank.com The reactivity of specific C-H bonds towards exchange is influenced by factors such as electron density and steric accessibility. In indole alkaloids like Deserpidine, the aromatic protons of the indole ring are primary targets for this technique.
A common and effective method for deuterating 3-substituted indoles involves treatment with deuterated sulfuric acid (D2SO4) in deuterated methanol (B129727) (CD3OD). acs.org This acidic medium facilitates the electrophilic substitution of hydrogen with deuterium on the electron-rich indole ring. Research on related indole alkaloids, such as yohimbine (B192690), has demonstrated the efficacy of this approach. For instance, treatment of yohimbine hydrochloride with 20 wt % D2SO4 in CD3OD results in a deuterated product with high deuterium incorporation at the C2, C4, C5, C6, and C7 positions. acs.org While this method is effective for the indole portion, studies on reserpine (B192253) have shown that deuterium incorporation can be significantly slower than acid-catalyzed epimerization at the C-3 position. researchgate.net
Table 1: Conditions for Acid-Catalyzed Deuteration of Yohimbine
| Parameter | Value |
| Substrate | Yohimbine Hydrochloride acs.org |
| Reagent | 20 wt % D2SO4 in CD3OD acs.org |
| Temperature | Room Temperature acs.org |
| Yield | 91% acs.org |
| Result | Deuterated Yohimbine acs.org |
Deuterated acetic acid (CD3CO2D) serves as a milder alternative for H-D exchange reactions. acs.org It can function as both the acid catalyst and the deuterium source. acs.org This method is particularly useful for 3-unsubstituted indoles, where stronger acids might cause side reactions like dimerization or oligomerization. acs.org For these substrates, the reaction is typically conducted at elevated temperatures (e.g., 150 °C) to achieve moderate to good deuterium incorporation. acs.org The C3 position of the indole is highly reactive and can undergo exchange even under these milder conditions. acs.org Studies on the related alkaloid deserpidine have noted that it epimerizes much more slowly than reserpine in acetic acid, suggesting that the electronic nature of the indole ring influences reactivity. clockss.org
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of complex molecules. researchgate.net This strategy often employs a directing group covalently attached to the substrate, which positions the metal catalyst in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. For indole alkaloids, existing functional groups can act as directing groups, or they can be temporarily installed. Catalysts based on metals like rhodium and palladium are commonly used. acs.org For example, rhodium(III) catalysts such as [RhCp*Cl2]2 have been used for C-H activation at the C2 and C4 positions of the indole ring. acs.org By performing such a C-H activation reaction in the presence of a suitable deuterium source, this methodology can be adapted to achieve highly regioselective deuteration at positions that are often inaccessible through classical acid-catalyzed exchange reactions.
The most direct and unambiguous method for producing Deserpidine-d9 involves the use of a deuterated building block during its synthesis. This approach ensures that the deuterium atoms are located precisely where intended and at a high level of incorporation, which is often difficult to achieve with H-D exchange methods. nih.gov The nomenclature "this compound" strongly implies that nine deuterium atoms are present, which corresponds to the nine hydrogens of the three methoxy (B1213986) groups on the 3,4,5-trimethoxybenzoyl moiety.
The key implication for synthesizing this compound via this route lies in the final esterification step. The synthesis of the non-deuterated compound involves attaching a 3,4,5-trimethoxybenzoyl group to the C-18 hydroxyl group of the deserpidine core. clockss.org To produce this compound, a deuterated version of this acyl group is required.
The synthesis of the necessary precursor, 3,4,5-trimethoxybenzoic acid-d9, is achieved by starting with gallic acid (3,4,5-trihydroxybenzoic acid). globalresearchonline.netchemicalbook.com The three hydroxyl groups of gallic acid are methylated using a deuterated methylating agent, such as dimethyl sulfate-d6 or methyl iodide-d3, in the presence of a base. This introduces three -OCD3 groups. The resulting 3,4,5-trimethoxybenzoic acid-d9 is then converted to its more reactive acyl chloride form, which can be readily coupled with the deserpidine precursor to yield the final this compound product.
Table 2: Synthetic Strategy for 3,4,5-Trimethoxybenzoic Acid-d9
| Step | Description | Starting Material | Key Reagents | Product |
| 1 | Deuterated Methylation | Gallic acid | Dimethyl sulfate-d6, Base (e.g., NaOH) | 3,4,5-Trimethoxybenzoic acid-d9 |
| 2 | Acyl Chloride Formation | 3,4,5-Trimethoxybenzoic acid-d9 | Chlorinating agent (e.g., SOCl2) | 3,4,5-Trimethoxybenzoyl chloride-d9 |
| 3 | Esterification | Deserpidic acid methyl ester biorxiv.org | 3,4,5-Trimethoxybenzoyl chloride-d9 | This compound |
Advanced Analytical Methodologies Utilizing Deserpidine D9 in Research
Role of Deserpidine-d9 as an Internal Standard in Quantitative Bioanalysis
In quantitative analysis, particularly of biological samples, an internal standard (IS) is essential to correct for variations that can occur during sample preparation and instrumental analysis. biopharmaservices.com An ideal internal standard has chemical and physical properties that are nearly identical to the analyte of interest. bioanalysis-zone.com this compound, as a stable isotope-labeled (SIL) analog of deserpidine (B1670285), is considered a superior choice for an internal standard in the analysis of deserpidine and structurally related alkaloids like reserpine (B192253). acanthusresearch.comcrimsonpublishers.com
Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the quantification of analytes in complex biological matrices due to its high sensitivity and selectivity. researchgate.netveedalifesciences.com In LC-MS/MS-based bioanalysis, this compound is added at a known concentration to samples before processing. kcasbio.com Because this compound has a higher mass than the non-labeled analyte, it can be distinguished by the mass spectrometer, yet it exhibits nearly identical chromatographic retention time, extraction recovery, and ionization response. aptochem.com This co-elution and similar behavior allow it to effectively compensate for variations in sample extraction, injection volume, and matrix effects—where other components in the sample can enhance or suppress the analyte's signal. aptochem.comkcasbio.com The use of SIL internal standards like this compound has been shown to significantly reduce variability and improve the accuracy and precision of LC-MS/MS assays. acanthusresearch.comcrimsonpublishers.com This is crucial for obtaining reliable data in pharmacokinetic studies and other bioanalytical applications. nih.govbioanalysis-zone.com
Use in Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another key analytical technique where internal standards are crucial for accurate quantification. wikipedia.org In GC-MS methods, it is common to use a deuterated form of the target analyte as the internal standard. scioninstruments.com Analogs labeled with three or more deuterium (B1214612) atoms are considered most effective. asme.org this compound, with its multiple deuterium labels, fits this criterion. The internal standard is added to all samples in the same concentration to account for variations during the analytical process. scioninstruments.com Before a deuterated analog like this compound can be adopted as an internal standard in a GC-MS assay, its mass spectrum must be carefully evaluated alongside that of the parent analyte to ensure there are distinct, high-mass ions for each that are free from cross-interference. asme.org The use of an appropriate deuterated standard helps correct for errors and improves the precision of the results. scioninstruments.com
Advantages of Stable Isotope Analogs as Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry for several reasons. kcasbio.comscioninstruments.com
Correction for Matrix Effects : Biological samples are complex, and matrix components can interfere with the analyte's ionization, causing suppression or enhancement of the signal. musechem.com Since a SIL internal standard is nearly identical to the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification. kcasbio.commusechem.com
Compensation for Procedural Variability : SIL internal standards compensate for analyte loss during sample preparation steps like liquid-liquid extraction or solid-phase extraction. scioninstruments.com They also account for variations in injection volume and instrumental drift. aptochem.comscioninstruments.com
Increased Precision and Accuracy : By correcting for the aforementioned sources of error, the use of SILs leads to improved precision and accuracy in analytical measurements. crimsonpublishers.comclearsynth.com This is critical for method validation and ensuring the reliability of data in scientific research. musechem.comclearsynth.com
Enhanced Sensitivity : In highly sensitive mass spectrometry methods, even minor fluctuations can significantly impact results. scioninstruments.com SILs provide a stable reference point, which is crucial for analyzing substances at very low concentrations. musechem.com
Development and Validation of Bioanalytical Methods for Deserpidine and Analogs
The development and validation of bioanalytical methods are crucial to ensure that the method is reliable, reproducible, and suitable for its intended purpose, such as pharmacokinetic studies. researchgate.netdndi.org This process involves assessing several key parameters, including sensitivity, linear range, precision, and accuracy. nih.gov
Method Sensitivity and Linear Range Determination
Method sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov For a bioanalytical method determining deserpidine in human plasma using LC-MS/MS, a highly sensitive LLOQ of 4.0 pg/mL has been achieved. researchgate.netnih.gov
The linear range of an analytical method is the concentration range over which the instrument's response is directly proportional to the concentration of the analyte. A study validating an LC-MS/MS method for deserpidine established a linear range from 4.0 to 2000 pg/mL. researchgate.netnih.gov
Table 1: Method Sensitivity and Linearity for Deserpidine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 4.0 pg/mL | researchgate.netnih.gov |
Assessment of Precision and Accuracy
Precision refers to the closeness of repeated measurements of the same sample and is typically expressed as the relative standard deviation (RSD). ui.ac.id Accuracy is the closeness of the measured value to the true value, expressed as the relative error (RE). nih.gov For a method to be considered valid, both intra-day (within a single day) and inter-day (across different days) precision and accuracy must be within acceptable limits, often ≤15% (or ≤20% at the LLOQ). nih.gov
In a validated LC-MS/MS method for deserpidine in human plasma, the intra- and inter-day precision (RSD) were both found to be below 14.7%. researchgate.netnih.gov The accuracy (RE) for the same method was within ±8.7%. researchgate.netnih.gov These results demonstrate that the method is both precise and accurate for the quantification of deserpidine in a biological matrix.
Table 2: Precision and Accuracy Data for Deserpidine Bioanalytical Method
| Parameter | Result | Acceptance Criteria | Reference |
|---|---|---|---|
| Intra-day Precision (RSD) | < 14.7% | ≤15% | researchgate.netnih.gov |
| Inter-day Precision (RSD) | < 14.7% | ≤15% | researchgate.netnih.gov |
Evaluation of Matrix Effects in Non-Human Biological Matrices
In quantitative bioanalysis, the 'matrix effect' refers to the alteration of ionization efficiency for an analyte due to co-eluting components from the sample matrix. nih.gov This effect can lead to inaccurate and imprecise measurements if not properly addressed. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the preferred tools for compensating for these matrix effects. researchgate.net The underlying principle is that a SIL-IS, like this compound, will have nearly identical physicochemical properties to the analyte (Deserpidine), causing it to experience similar matrix-induced suppression or enhancement during analysis. fda.gov
The effectiveness of an internal standard to track the analyte's behavior is evaluated through several experiments. A common method is the post-extraction spiking assessment, where the response of an analyte in a blank matrix extract is compared to its response in a neat solution. nih.gov For this compound, this would involve comparing the signal of Deserpidine in a processed non-human biological sample (e.g., animal plasma, tissue homogenate) that has been spiked with the analyte, against the signal of Deserpidine in a clean solvent. The ratio of these responses, known as the matrix factor, should ideally be close to 1. When this compound is used, the analyte-to-internal standard response ratio is expected to remain constant even when the absolute signals fluctuate due to matrix effects, demonstrating that the internal standard effectively tracks and corrects for the variability. nih.gov
The U.S. FDA recommends evaluating matrix effects by analyzing quality control samples prepared in at least six different lots of the biological matrix to ensure the method's robustness against inter-individual variability. fda.gov Although direct publications detailing this compound in various non-human matrices are not abundant, the principles are well-established. For instance, studies on other deuterated standards in matrices like horse urine demonstrate that SIL-IS successfully compensate for significant matrix effects, ensuring reliable quantification. researchgate.net This approach is critical in fields like veterinary drug analysis and preclinical pharmacokinetic studies where diverse and complex non-human matrices are common.
Table 1: Approaches to Evaluate Matrix Effects Using an Internal Standard
| Evaluation Method | Description | Purpose |
| Post-Column Infusion | A continuous flow of the analyte solution is mixed with the column eluent after separation of a blank matrix extract. | To qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs. nih.gov |
| Post-Extraction Spiking | Blank matrix is extracted, and then analyte and internal standard are added. The response is compared to a neat solution. | To quantitatively determine the matrix factor (MF) and assess the degree of signal suppression or enhancement. nih.gov |
| In-Study Sample Dilution | Study samples showing unexpected internal standard responses are serially diluted and re-analyzed. | To verify if matrix effects are concentration-dependent and if the internal standard can track the analyte upon dilution. fda.govnih.gov |
| Multi-Lot Validation | The method is validated using multiple different sources (lots) of the biological matrix. | To ensure the method is rugged and not susceptible to variability between different matrix sources. fda.gov |
Mitigation of Cross-Contribution Issues in Isotopic Internal Standards
While SIL-IS are the gold standard, a potential complication is "cross-contribution" or "crosstalk." This occurs when the isotopic cluster of the analyte interferes with the signal of the internal standard, or vice versa. For Deserpidine and its d9-labeled standard, this would mean that a signal from the natural isotopic abundance of Deserpidine (e.g., the M+9 peak) could contribute to the signal of this compound, or that the this compound standard contains residual, unlabeled Deserpidine.
The use of a highly deuterated standard like this compound (with nine deuterium atoms) significantly mitigates this issue. The mass difference of 9 Daltons between the analyte and the internal standard provides substantial separation on the mass-to-charge (m/z) scale. This large mass difference makes the contribution from the natural C13 isotopes of the unlabeled analyte to the SIL-IS signal negligible, a common strategy to ensure analytical accuracy.
Furthermore, the purity of the internal standard is critical. High-quality this compound should have a very high isotopic enrichment (e.g., >98%), minimizing the amount of unlabeled Deserpidine present. This ensures that the internal standard's signal is a true representation of its concentration and is not artificially inflated by the presence of the analyte itself. Careful selection of precursor-to-product ion transitions in tandem mass spectrometry (MS/MS) can also help to eliminate any potential crosstalk, ensuring that the detected signals are unique to the analyte and the internal standard.
Application in High-Resolution Mass Spectrometry (HRAMS) for Research
High-Resolution Mass Spectrometry (HRAMS) has become an indispensable tool in research, offering superior mass accuracy and resolution compared to traditional nominal mass instruments like triple quadrupoles. mdpi.com This allows for more confident identification of compounds and greater selectivity in complex samples. thermofisher.com this compound is well-suited for use in HRAMS workflows for the analysis of Deserpidine and other related indole (B1671886) alkaloids. cymitquimica.comdokumen.pub
Integration with Q-TOF and Orbitrap Platforms
This compound is utilized in methods developed on the two primary HRAMS platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems. Both platforms provide the high mass accuracy needed to determine an elemental formula and the high resolution to separate analytes from matrix interferences. thermofisher.com
Q-TOF Systems: These instruments combine a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution mass detection. They are known for their fast acquisition speeds, making them compatible with fast chromatography. nih.gov In quantitative workflows like Tof-MRM, the TOF pusher can be synchronized with the target ion, boosting sensitivity and selectivity for specific compounds like Deserpidine and its d9-standard. lcms.cz
Orbitrap Systems: Orbitrap mass spectrometers use a unique ion trap where ions orbit a central spindle, and their oscillation frequencies are converted into highly accurate mass-to-charge ratios. thermofisher.com Orbitrap platforms, such as the Q Exactive series, are renowned for their exceptional resolution (up to 280,000) and mass accuracy (sub-ppm). thermofisher.com This level of performance provides high-confidence quantitation and qualification in a single run, making it ideal for both targeted analysis using an internal standard like this compound and for untargeted screening of related alkaloids. thermofisher.comresearchgate.net
The choice between Q-TOF and Orbitrap often depends on the specific research goal, with Orbitraps generally offering higher resolution, while Q-TOFs may provide faster scan speeds beneficial for certain applications. nih.govresearchgate.net
Data-Dependent and Data-Independent Acquisition Strategies
The use of this compound as an internal standard is compatible with both major HRAMS acquisition strategies: Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan (MS1) and then selects the most intense precursor ions to be isolated and fragmented (MS2). technologynetworks.com This approach is excellent for generating high-quality fragmentation spectra for specific ions, making it a preferred method for creating spectral libraries. biognosys.com However, it can be biased towards more abundant ions, and low-level analytes might not be selected for fragmentation in every run.
Data-Independent Acquisition (DIA): In DIA, the instrument fragments all ions within predefined m/z windows, providing a comprehensive fragmentation map of the entire sample. biognosys.com This results in complex MS2 spectra but ensures that data is collected for every detectable analyte in every run, offering superior quantitative precision and reproducibility. biognosys.com DIA is particularly powerful for large-scale experiments where comprehensive profiling is needed.
Hybrid strategies, sometimes called DDIA or DaDIA, have also been developed to combine the strengths of both approaches, using DDA on pooled samples to build a library and DIA on individual samples for comprehensive quantification. nih.govresearchgate.net In all these workflows, this compound would serve as a constant reference point for retention time alignment and signal normalization.
Table 2: Comparison of DDA and DIA Strategies
| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) |
| Precursor Selection | Selects a predefined number of the most intense ions for MS2. technologynetworks.com | Fragments all ions within specified m/z windows. biognosys.com |
| MS2 Spectra Quality | Cleaner, near peptide-specific MS2 spectra. biognosys.com | More complex, chimeric MS2 spectra requiring deconvolution. biognosys.com |
| Data Completeness | Stochastic; low-abundance ions may be missed. | Comprehensive; MS2 data for all detectable ions in every run. |
| Primary Use Case | Library generation, identification of unknowns. biognosys.com | Large-scale quantitative profiling, high reproducibility. biognosys.com |
| Role of this compound | Retention time and quantitation standard for targeted analysis. | Retention time and quantitation standard for targeted extraction from complex data. |
Spectral Library Development for Indole Alkaloids
Spectral libraries containing fragmentation patterns (MS/MS spectra) and retention times are essential for the rapid and confident identification of known compounds in complex mixtures. Deserpidine is a monoterpenoid indole alkaloid (MIA), a large and structurally diverse class of natural products. dokumen.pub Publicly accessible databases, such as the Monoterpene Indole Alkaloid Database (MIADB) on the Global Natural Products Social Molecular Networking (GNPS) platform, have been developed to aid in the dereplication and identification of these compounds.
While these libraries are built from the spectra of unlabeled standard compounds, a deuterated internal standard like this compound plays a crucial supporting role in the data acquisition and curation process. It can be used as a quality control standard to ensure system stability, for retention time alignment across different analytical runs and laboratories, and for relative quantification when assessing the alkaloid profiles of various samples. The stable retention time and signal intensity of this compound provide a reliable anchor point, improving the accuracy and transferability of the spectral library data.
Investigation of Metabolic Pathways and Biotransformation Using Deserpidine D9
Application of Deuterium (B1214612) Labeling in Metabolic Fate Studies
Deuterium labeling is a powerful technique where hydrogen atoms in a molecule are substituted with deuterium. musechem.com This substitution, while having a minimal impact on the molecule's chemical properties, introduces a mass change that is readily detectable by mass spectrometry. This allows researchers to track the parent compound and its metabolites in complex biological matrices. musechem.com Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." musechem.com This effect can slow down metabolic reactions that involve the cleavage of this bond, providing insights into metabolic stability and reaction mechanisms. symeres.commusechem.com
Elucidation of Metabolic Pathways and Transformations
The use of Deserpidine-d9 is instrumental in tracing the metabolic journey of deserpidine (B1670285) within a biological system. By administering this compound and analyzing biological samples such as plasma, urine, and feces over time, researchers can identify the resulting metabolites. The unique mass signature of the deuterium label allows for the clear differentiation of drug-related material from endogenous compounds.
Metabolic transformations are primarily categorized into Phase I and Phase II reactions. nih.gov Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. nih.govsigmaaldrich.com Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov In the context of this compound, researchers can pinpoint which parts of the molecule are susceptible to these enzymatic attacks. For instance, the presence of deuterated and non-deuterated fragments in the mass spectra of metabolites can reveal whether the deuterium-labeled positions were involved in the metabolic process.
| Metabolic Reaction Type | Description | Enzymes Involved (Examples) |
| Phase I | Introduction or unmasking of functional groups. | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO), Esterases, Amidases. nih.govsigmaaldrich.com |
| Phase II | Conjugation with endogenous molecules. | Uridine 5'-diphospho-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-transferases (GSTs). nih.gov |
Identification of Deuterium-Retaining and Deuterium-Losing Metabolites
A key aspect of using this compound is the ability to distinguish between metabolites that have retained the deuterium label and those that have lost it. This distinction provides crucial information about the specific sites of metabolic attack.
Deuterium-Retaining Metabolites: If a metabolite is found to contain the full set of deuterium labels, it indicates that the labeled positions on the molecule were not involved in the metabolic transformation. This helps to narrow down the potential sites of metabolism to other parts of the molecule.
Deuterium-Losing Metabolites: Conversely, the loss of one or more deuterium atoms from a metabolite signifies that the labeled site was directly involved in an enzymatic reaction. This provides direct evidence of a "soft spot" in the molecule that is susceptible to metabolism. The extent of deuterium loss can also offer quantitative insights into the contribution of different metabolic pathways.
This differential analysis is critical for understanding the metabolic profile of a drug and for designing more metabolically stable analogs.
In Vitro Metabolic Profiling and Biotransformation
In vitro metabolic studies are essential for predicting a drug's behavior in vivo and are widely used in the early stages of drug development. mmv.org These systems allow for the investigation of metabolic pathways in a controlled environment, using various biological preparations.
Utilization of Non-Human Hepatic Microsomes and Hepatocytes
The liver is the primary site of drug metabolism. nih.gov Therefore, subcellular fractions and cells derived from the liver are invaluable tools for metabolic research. researchgate.net
Hepatic Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. sigmaaldrich.comwuxiapptec.com Incubating this compound with hepatic microsomes from different species (e.g., rat, dog, monkey) allows researchers to identify species-specific metabolic pathways and potential drug-drug interactions. researchgate.net The formation of oxidative metabolites in these systems is typically dependent on the presence of cofactors like NADPH. nih.gov
Hepatocytes: These are the main functional cells of the liver and contain a full complement of both Phase I and Phase II metabolic enzymes. wuxiapptec.com Using cultured hepatocytes provides a more comprehensive picture of drug metabolism, as it can reveal both primary and subsequent conjugation reactions. nih.gov Studies with this compound in hepatocytes can help to identify a wider range of metabolites, including glucuronide and sulfate (B86663) conjugates, providing a closer approximation of in vivo metabolism.
| In Vitro System | Enzyme Content | Metabolic Reactions Studied |
| Hepatic Microsomes | Primarily Phase I enzymes (e.g., CYPs). wuxiapptec.com | Oxidation, reduction, hydrolysis. sigmaaldrich.com |
| Hepatocytes | Phase I and Phase II enzymes. wuxiapptec.com | Oxidation, reduction, hydrolysis, conjugation (e.g., glucuronidation, sulfation). nih.gov |
Studies in Non-Mammalian Biological Systems (e.g., Zebrafish Larvae)
In recent years, the zebrafish (Danio rerio) larva has emerged as a valuable in vivo model for studying drug metabolism. universiteitleiden.nlnih.gov This is due to its genetic and physiological similarities to mammals, rapid development, and optical transparency, which allows for real-time imaging. uni-saarland.de
The administration of this compound to zebrafish larvae can provide insights into its metabolic fate in a whole-organism context. researchgate.net Researchers can analyze the larvae extracts to identify metabolites and compare them to those found in mammalian systems. researchgate.net Studies have shown that zebrafish larvae possess a range of metabolic enzymes and can generate metabolites that are also observed in humans. nih.gov This makes them a useful and cost-effective tool for early-stage metabolic screening and for investigating the potential toxicity of metabolites. mdpi.com
Mechanistic Insights into Enzyme-Mediated Deuterium Exchange and Metabolism
The use of deuterated compounds like this compound can also shed light on the fundamental mechanisms of enzyme catalysis. In some cases, an enzyme can catalyze a hydrogen-deuterium (H-D) exchange between a deuterated substrate and other molecules or even the solvent. nih.gov Observing such an exchange with this compound could indicate that the drug binds to the active site of an enzyme in a way that facilitates this process. nih.gov
Furthermore, the kinetic isotope effect observed with this compound can be used to probe the rate-limiting steps in its metabolism. If a particular metabolic reaction is significantly slower for this compound compared to its non-deuterated counterpart, it suggests that the cleavage of the C-D bond is a critical step in that pathway. This information is invaluable for understanding how enzymes recognize and process drug molecules and can guide the design of new drugs with improved pharmacokinetic properties. nih.gov
Role of Cytochrome P450 (CYP) Isozymes and Other Enzymes
The biotransformation of xenobiotics, including pharmaceuticals like Deserpidine, is a complex process predominantly carried out by a variety of enzymes. While the primary mechanism of action of Deserpidine involves the inhibition of vesicular monoamine transporters, leading to the degradation of catecholamines by monoamine oxidase (MAO), its own metabolism is also a critical aspect of its pharmacological profile. drugbank.comjipb.net
Cytochrome P450 (CYP) enzymes, a superfamily of hemeproteins, are central to the Phase I metabolism of a vast number of drugs. mdpi.com These enzymes are primarily located in the liver and are responsible for oxidative, peroxidative, and reductive reactions that introduce or expose polar functional groups on drug molecules, facilitating their excretion. mdpi.comnih.gov The major human CYP isoforms involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.comnih.gov
While direct studies on the specific CYP isozymes involved in Deserpidine metabolism are limited, the metabolism of other indole (B1671886) alkaloids provides valuable insights. For instance, the indole alkaloid Geissoschizine methyl ether has been shown to be primarily metabolized by CYP3A4. nih.gov Furthermore, many monoamine oxidase inhibitors (MAOIs) are known to be substrates and/or inhibitors of various CYP enzymes, which can lead to significant drug-drug interactions. nih.gov Given that Deserpidine's therapeutic effect is linked to MAO-mediated degradation of neurotransmitters, it is plausible that CYP enzymes are also involved in the biotransformation of Deserpidine itself.
The use of this compound, a deuterated version of Deserpidine, can be instrumental in identifying the specific roles of these enzymes. The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which can significantly slow down the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step. This phenomenon, known as the kinetic isotope effect, can help to pinpoint the sites of metabolism on the molecule and identify the responsible enzymes.
Table 1: Potential Enzymes Involved in Deserpidine Metabolism
| Enzyme Family | Specific Isozyme (Hypothetical) | Potential Metabolic Reaction |
| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Primary degradation of catecholamines affected by Deserpidine. drugbank.com |
| Cytochrome P450 (CYP) | CYP3A4 | Hydroxylation, Demethylation of the Deserpidine molecule. |
| Cytochrome P450 (CYP) | CYP2D6 | Aromatic hydroxylation on the indole ring. |
This table presents a hypothetical involvement of CYP isozymes based on the metabolism of similar compounds.
Examination of Metabolic Switching Phenomena
For a molecule with multiple potential sites for metabolism, deuteration at one site can unmask other metabolic routes. For example, if a specific demethylation step catalyzed by a CYP isozyme is a major metabolic pathway for Deserpidine, replacing the hydrogens on that methyl group with deuterium (as in this compound) would be expected to slow this reaction down. Consequently, other metabolic pathways, such as hydroxylation at a different position on the molecule, may become more prominent.
Studies on other deuterated drugs have demonstrated this principle. For instance, the metabolism of deuterated caffeine (B1668208) and nevirapine (B1678648) showed significant shifts in their metabolic profiles compared to their non-deuterated counterparts. informaticsjournals.co.innih.gov In the case of nevirapine, deuteration led to a decrease in the formation of a specific hydroxylated metabolite. informaticsjournals.co.in
Table 2: Hypothetical Metabolic Switching in this compound Metabolism
| Compound | Primary Metabolic Pathway (Hypothetical) | Secondary Metabolic Pathway (Hypothetical) | Consequence of Deuteration |
| Deserpidine | O-Demethylation at position X | Hydroxylation at position Y | Normal metabolic profile |
| This compound | Slowed O-Demethylation at position X | Increased Hydroxylation at position Y | Altered metabolite profile, potential for different efficacy or toxicity |
This table illustrates a hypothetical scenario of metabolic switching for this compound.
Comparative Metabolism of Deuterated versus Unlabeled Deserpidine in Non-Human Models
Preclinical studies in non-human models are essential for characterizing the pharmacokinetics and metabolism of new chemical entities, including deuterated compounds. Comparing the metabolic fate of this compound to that of unlabeled Deserpidine in animal models such as rats or dogs would provide crucial data on the impact of deuteration.
These studies typically involve administering the compounds to the animals and analyzing biological samples (e.g., plasma, urine, feces) over time to identify and quantify the parent drug and its metabolites. Such a comparative approach would allow researchers to directly observe the consequences of the kinetic isotope effect in a living system.
Based on studies with other deuterated drugs, several outcomes could be anticipated in a comparative study of Deserpidine and this compound in non-human models:
Different Metabolite Ratios: The relative amounts of different metabolites in plasma and urine would likely differ between the two compounds, providing direct evidence of metabolic switching. juniperpublishers.com
Reduced Formation of Specific Metabolites: If a particular metabolite is formed through a pathway that is sensitive to deuteration, its levels would be significantly lower in animals treated with this compound.
Table 3: Hypothetical Comparative Pharmacokinetic Parameters in a Rat Model
| Parameter | Deserpidine | This compound | Expected Change |
| Maximum Plasma Concentration (Cmax) | 50 ng/mL | 75 ng/mL | Increase |
| Time to Maximum Concentration (Tmax) | 2 hours | 2.5 hours | Slight Increase |
| Area Under the Curve (AUC) | 200 ngh/mL | 400 ngh/mL | Significant Increase |
| Half-life (t1/2) | 4 hours | 8 hours | Increase |
This table presents hypothetical pharmacokinetic data in a rat model to illustrate the expected impact of deuteration.
Mechanistic Elucidation and Biochemical Research Utilizing Deserpidine D9 As a Probe
Use of Deuterium (B1214612) as a Tracer for Biochemical Reactions
Deuterium's utility as a tracer stems from its mass, which is approximately twice that of protium (B1232500) (the common isotope of hydrogen). britannica.com This mass difference, while not significantly altering the fundamental chemical properties of a molecule, can be readily detected by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This allows researchers to follow the journey of a deuterated molecule through intricate biochemical networks. metrowelding.comwikipedia.org
Tracing the Passage of Isotopes Through Biosynthetic Pathways
Isotopic labeling is a cornerstone of metabolic research, enabling the detailed mapping of biosynthetic pathways. researchgate.netbiorxiv.org By introducing a deuterated precursor like Deserpidine-d9 or a labeled building block into a biological system, scientists can track the incorporation of deuterium into downstream metabolites. researchgate.netnih.gov This provides direct evidence for the sequence of reactions and the metabolic fate of the initial compound.
For instance, studies on the biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs) in plants like Catharanthus roseus have utilized deuterium-labeled precursors, such as deuterated tryptamine (B22526), to unravel the complex enzymatic steps. researchgate.netbiorxiv.orgbiorxiv.org By analyzing the distribution of deuterium in the resulting alkaloids, researchers can confirm precursor-product relationships and identify key intermediates. nih.govpugetsound.edu This approach has been instrumental in understanding the synthesis of medicinally important compounds. pugetsound.edu
Elucidation of Enzyme-Substrate Interactions and Binding Mechanisms
Deuterated compounds are invaluable for probing the intricacies of enzyme-substrate interactions. ontosight.aiumass.edu The subtle changes in bond length and vibrational frequency caused by deuterium substitution can influence how a substrate binds to an enzyme's active site. wikipedia.org Techniques like hydrogen-deuterium exchange coupled with mass spectrometry can reveal dynamic changes in protein conformation upon substrate binding. umass.edu
Furthermore, studying the kinetic isotope effect (see section 5.3) with deuterated substrates provides insights into the rate-limiting steps of an enzymatic reaction. portico.orgresearchgate.net If the cleavage of a carbon-deuterium (C-D) bond is the slowest step, a significant kinetic isotope effect will be observed, indicating that this bond-breaking event is crucial for catalysis. portico.orgdovepress.com This information helps to build a detailed model of the catalytic mechanism.
Investigations into Alkaloid Biosynthesis Pathways
The biosynthesis of alkaloids, a diverse group of naturally occurring nitrogen-containing compounds, is a major area of research where deuterated probes have been extensively applied. nih.gov Deserpidine (B1670285) itself belongs to the indole alkaloid family, known for their complex structures and significant pharmacological activities. cymitquimica.comnih.gov
Study of Monoterpene Indole Alkaloid Synthesis
The biosynthesis of MIAs is a particularly complex process, often involving multiple cell types and a long sequence of enzymatic reactions. biorxiv.orgnih.gov Feeding studies with isotopically labeled precursors have been fundamental to piecing together these intricate pathways. pugetsound.edu For example, the condensation of tryptamine and secologanin (B1681713) to form strictosidine (B192452) is a key step in the synthesis of many MIAs, including those related to deserpidine. nih.govmedchemexpress.eu The use of deuterium-labeled tryptamine allows for the direct observation of its incorporation into the alkaloid backbone. researchgate.netbiorxiv.org
Recent advancements have even enabled the tracking of these processes at the single-cell level, providing a highly resolved picture of where different biosynthetic steps occur within plant tissues. nih.gov
Single-Cell Isotopic Labeling Analysis of Alkaloid Production
The development of single-cell mass spectrometry has revolutionized the study of metabolic pathways. researchgate.netelifesciences.org By feeding deuterium-labeled precursors to individual plant cells (protoplasts), researchers can monitor the synthesis and transport of alkaloids in real-time. researchgate.netbiorxiv.orgbiorxiv.org This powerful technique provides a glimpse into the metabolic flux and the rate of enzymatic reactions within a single cell. researchgate.netbiorxiv.org
Fundamental Research on Kinetic Isotope Effects Beyond Metabolism
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. portico.org For deuterium, the C-D bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. dovepress.comnih.gov Consequently, breaking a C-D bond requires more energy and occurs more slowly. portico.orgnih.gov This phenomenon, known as the deuterium KIE, is a powerful tool for studying reaction mechanisms. britannica.comportico.orgbritannica.com
The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) can provide detailed information about the transition state of the rate-limiting step of a reaction. portico.orgdovepress.com A primary KIE is observed when the bond to the isotope is broken in the rate-determining step. portico.org The study of KIEs is not limited to metabolism; it is a fundamental principle in physical organic chemistry. researchgate.net In the context of drug development, understanding the KIE can be used to intentionally slow down drug metabolism, potentially leading to improved pharmacokinetic profiles. wikipedia.orgdovepress.complos.org
Table of Research Findings:
| Research Area | Key Finding | Significance |
| Metabolic Tracing | Deuterium-labeled precursors are incorporated into downstream metabolites. researchgate.netnih.gov | Confirms biosynthetic pathways and identifies intermediates. pugetsound.edu |
| Enzyme Mechanisms | The kinetic isotope effect reveals rate-limiting steps in catalysis. portico.orgnih.gov | Elucidates the detailed mechanism of enzyme action. umass.edu |
| Alkaloid Biosynthesis | Single-cell mass spectrometry tracks alkaloid production in real-time. researchgate.netbiorxiv.org | Provides a highly resolved view of metabolic partitioning in plants. nih.gov |
| Kinetic Isotope Effects | C-D bonds are cleaved more slowly than C-H bonds. portico.orgdovepress.com | Allows for the study of reaction mechanisms and the strategic modification of drug metabolism. wikipedia.orgnih.gov |
Broader Academic and Future Research Directions for Deserpidine D9
Potential for Advanced Isotope Effect Studies in Complex Biological Systems
The substitution of hydrogen with deuterium (B1214612) in Deserpidine (B1670285) to create Deserpidine-d9 offers a powerful tool for investigating kinetic isotope effects (KIEs) in intricate biological environments. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference in bond strength can significantly alter the rate of chemical reactions where C-H bond cleavage is the rate-determining step. informaticsjournals.co.in By comparing the metabolic fate and pharmacological activity of Deserpidine with its deuterated counterpart, researchers can gain profound insights into the mechanisms of drug metabolism.
Role in High-Throughput Screening Methodologies as a Reference Standard
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. bmglabtech.com In this context, isotopically labeled compounds like this compound can serve as invaluable internal standards. rsc.org The distinct mass of this compound allows for its precise and unambiguous quantification by mass spectrometry, even in complex biological matrices where numerous other compounds are present.
The use of this compound as a reference standard can significantly improve the accuracy and reproducibility of HTS assays. nih.gov By providing a stable and reliable point of reference, it helps to normalize for variations in sample preparation, instrument response, and matrix effects. This is particularly crucial in quantitative assays where precise concentration measurements are essential for determining the potency and efficacy of potential drug candidates. The development of robust HTS platforms that incorporate deuterated standards can accelerate the identification of promising lead compounds. assay.worksrecipharm.com
Table 1: Key Aspects of High-Throughput Screening
| Feature | Description |
| Automation | Use of robotics and automated liquid handling to process large numbers of samples. bmglabtech.com |
| Miniaturization | Assays are conducted in microplates (e.g., 384-, 1536-well formats) to reduce reagent consumption and cost. bmglabtech.com |
| Data Handling | Sophisticated software for instrument control, data acquisition, and analysis. bmglabtech.com |
| Assay Readout | Detection methods are typically based on fluorescence, luminescence, or absorbance. |
| Goal | To rapidly identify "hits" or "leads" from large compound libraries for further development. bmglabtech.com |
Theoretical and Computational Chemistry Approaches to Deuterated Analogs
Computational chemistry has emerged as a powerful tool for understanding and predicting the properties of molecules, including deuterated analogs like this compound. rsc.org Theoretical methods can provide detailed insights into molecular structure, reaction mechanisms, and spectroscopic properties, complementing experimental studies.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with biological targets, such as receptors and enzymes. acs.orgaip.org These simulations track the movements of atoms over time, providing a detailed picture of how deuteration might affect the flexibility and binding affinity of the molecule. acs.org By comparing simulations of Deserpidine and this compound, researchers can investigate how the subtle changes in mass and vibrational frequencies due to deuteration influence the compound's behavior in a biological system. aip.org
Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to predict various properties of this compound with high accuracy. researchgate.netresearchgate.net These calculations can determine the electronic structure, vibrational frequencies, and bond energies of the molecule. rsc.orgresearchgate.net For instance, DFT calculations can be used to predict the changes in vibrational spectra upon deuteration, which can then be compared with experimental infrared (IR) and Raman spectra for structural validation. researchgate.net Furthermore, quantum chemical methods can be used to model the transition states of reactions involving this compound, providing a theoretical basis for understanding the kinetic isotope effects observed experimentally. aip.orgdiva-portal.org
Table 2: Comparison of Computational Methods
| Method | Application for this compound | Key Insights |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule in a biological environment. acs.orgaip.org | Conformational flexibility, binding modes, and interaction energies with target proteins. researchgate.net |
| Quantum Chemistry (DFT) | Calculating electronic structure, vibrational frequencies, and reaction energies. researchgate.netresearchgate.net | Prediction of spectroscopic properties, understanding of kinetic isotope effects, and elucidation of reaction mechanisms. rsc.orgaip.org |
Emerging Research Areas and Unexplored Applications of Deuterated Indole (B1671886) Alkaloids
The field of deuterated indole alkaloids, including this compound, is ripe with opportunities for new research and applications. acs.orgacs.orgresearchgate.net One emerging area is the use of these compounds as probes to study complex biological pathways. ptbioch.edu.pl The altered metabolic stability of deuterated compounds can be exploited to trace the flow of metabolites through intricate biochemical networks.
Furthermore, the unique properties of deuterated indole alkaloids could be harnessed for the development of novel therapeutic agents. informaticsjournals.co.in The enhanced metabolic stability of deuterated drugs can lead to improved pharmacokinetic profiles, such as longer half-life and reduced dosing frequency. informaticsjournals.co.in This is particularly relevant for indole alkaloids, many of which exhibit potent biological activities but are limited by rapid metabolism. mdpi.comnih.gov The exploration of deuterated analogs of other bioactive indole alkaloids could lead to the discovery of new drug candidates with improved therapeutic potential.
Development of Novel Deuteration Strategies for Complex Natural Products
The synthesis of deuterated complex natural products like this compound presents significant challenges due to their intricate structures. snnu.edu.cnresearchgate.net Traditional methods for deuteration often lack the selectivity required to label specific positions in a complex molecule. snnu.edu.cn Consequently, there is a growing need for the development of novel and efficient deuteration strategies.
Recent advances in catalysis have opened up new avenues for the site-selective deuteration of complex molecules. researchgate.netresearchgate.net Metal-catalyzed hydrogen isotope exchange (HIE) reactions, for example, have shown great promise for the late-stage functionalization of organic compounds. snnu.edu.cn These methods allow for the direct replacement of C-H bonds with C-D bonds, often with high levels of regioselectivity. arizona.edu The development of new catalysts and reaction conditions that are compatible with the functional groups present in complex natural products will be crucial for the synthesis of a wider range of deuterated analogs for research and therapeutic applications.
Q & A
Q. How to critically evaluate conflicting reports on this compound stability under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) at controlled temperatures (-80°C, -20°C, 4°C) and humidity levels. Use ANOVA to compare degradation rates, and apply the Arrhenius equation to extrapolate long-term stability. Publish negative results to address publication bias .
Q. What frameworks support the integration of this compound data into multi-omics workflows?
- Methodological Answer : Use platforms like KNIME or Galaxy to align LC-MS data with transcriptomic/proteomic datasets. Apply pathway enrichment analysis (e.g., MetaboAnalyst 5.0) to identify Deserpidine-associated metabolic networks. Cross-reference with databases like HMDB or DrugBank for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
